3-Chloro-3'-methylbenzophenone

説明

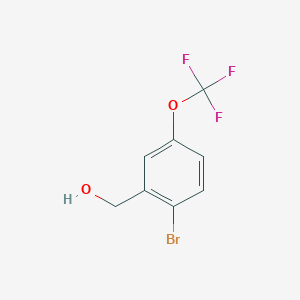

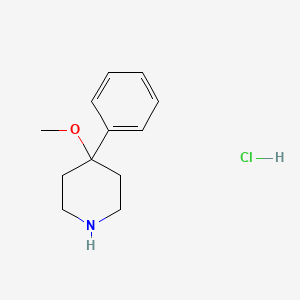

3-Chloro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO and a molecular weight of 230.69 . It is also known by its IUPAC name (3-chlorophenyl)(3-methylphenyl)methanone .

Molecular Structure Analysis

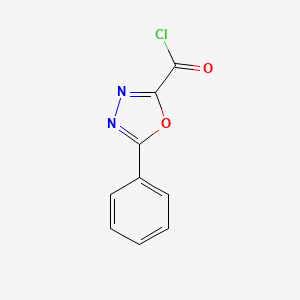

The molecular structure of 3-Chloro-3’-methylbenzophenone consists of a benzene ring bonded to a carbonyl group (C=O), which is further bonded to another benzene ring. One of these benzene rings has a chlorine atom (Cl) substituted at the 3-position, and the other benzene ring has a methyl group (CH3) substituted at the 3’-position .科学的研究の応用

Photophysical and Photochemical Reactions

The photophysical and photochemical reactions of methylbenzophenones, including compounds similar to 3-Chloro-3'-methylbenzophenone, have been extensively studied. These studies typically use advanced spectroscopic techniques like femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy. For instance, 3-methylbenzophenone has shown unique behaviors in acidic solutions, such as acid-catalyzed proton exchange reactions, which compete with photohydration reactions (Ma et al., 2013).

Oxidative Dearomatization

Oxidative dearomatization studies have involved benzophenone derivatives, including 3-Chloro-3'-methylbenzophenone. These studies focus on the chemical transformation of phenols and anilines into various derivatives through reactions mediated by λ3- and λ5-iodane (Quideau et al., 2005).

Photochemistry in Organic Synthesis

Benzophenone derivatives, including 3-Chloro-3'-methylbenzophenone, are used in photochemical reactions in organic synthesis. These compounds undergo various photochemical transformations, such as hydrogen migration and cyclization, under specific conditions, demonstrating their utility in synthetic organic chemistry (Plíštil et al., 2006).

Environmental Chemistry

In environmental chemistry, the effects of compounds like 3-Chloro-3'-methylbenzophenone are studied for their interactions with other substances in the environment. This includes the investigation of chlorination products in water and the formation of potentially hazardous compounds (Takanashi et al., 2012).

Fluorescent Sensors

Benzophenone derivatives have been utilized in developing fluorescent sensors for detecting metal ions. These sensors, including those derived from 3-Chloro-3'-methylbenzophenone, show high selectivity and sensitivity, and are useful in various applications such as bio-imaging (Ye et al., 2014).

Electrochemistry

Electroreduction studies involving methylbenzophenone derivatives explore their potential in creating enantioselective electrodes. These studies investigate the mechanisms of reduction and their application in electrochemical processes (Schwientek et al., 1999).

Safety and Hazards

作用機序

Target of Action

3-Chloro-3’-methylbenzophenone is a derivative of benzophenone, which has been found to exhibit strong antitumor activity . The primary targets of this compound are key genes involved in tumor pathways, such as AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 . These genes play crucial roles in cell proliferation, apoptosis, and other cellular processes, making them potential targets for antitumor compounds .

Mode of Action

It is believed to interact with its target genes, leading to changes in their activity . This interaction could potentially inhibit the proliferation of tumor cells and induce apoptosis, thereby exhibiting its antitumor activity .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-3’-methylbenzophenone are likely related to its antitumor activity. The compound is thought to influence multiple tumor pathways, affecting the activity of key genes . .

Result of Action

The result of 3-Chloro-3’-methylbenzophenone’s action is likely the inhibition of tumor cell proliferation and the induction of apoptosis . This is based on its observed antitumor activity and the roles of its target genes . .

特性

IUPAC Name |

(3-chlorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNSZCIJIQEGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373992 | |

| Record name | 3-Chloro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-3'-methylbenzophenone | |

CAS RN |

71372-41-3 | |

| Record name | 3-Chloro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

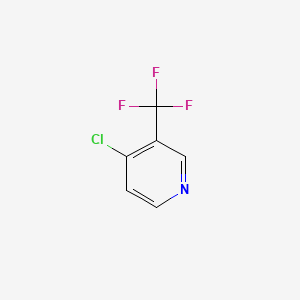

![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)